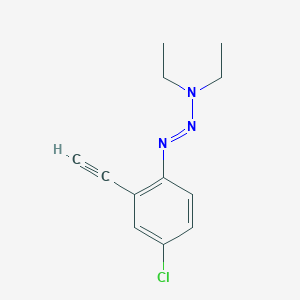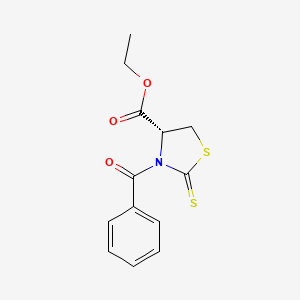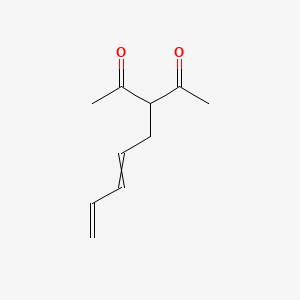
2,4-Pentanedione, 3-(2,4-pentadienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentanedione, 3-(2,4-pentadienyl)-: is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pentanedione, 3-(2,4-pentadienyl)- can be achieved through several methods. One common approach involves the aldol condensation of acetylacetone with acrolein under basic conditions. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the conjugated diene system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Pentanedione, 3-(2,4-pentadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Pentanedione, 3-(2,4-pentadienyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination complexes.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Pentanedione, 3-(2,4-pentadienyl)- involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The conjugated diene system allows for interactions with nucleophiles and electrophiles, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Acetylacetone (2,4-Pentanedione): Similar structure but lacks the conjugated diene system.
Acetylpropionyl (2,3-Pentanedione): Differing position of the carbonyl groups.
Uniqueness: 2,4-Pentanedione, 3-(2,4-pentadienyl)- is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential applications compared to other diketones. This structural feature allows for a broader range of chemical reactions and interactions with biological targets.
Propiedades
Número CAS |
185053-98-9 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-penta-2,4-dienylpentane-2,4-dione |
InChI |
InChI=1S/C10H14O2/c1-4-5-6-7-10(8(2)11)9(3)12/h4-6,10H,1,7H2,2-3H3 |
Clave InChI |
FEJWXJKKSRPXLY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC=CC=C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


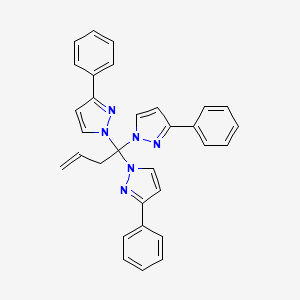
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
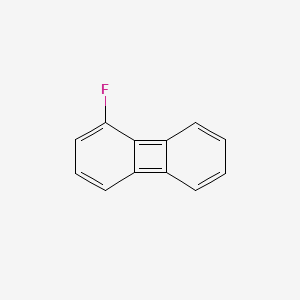
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)

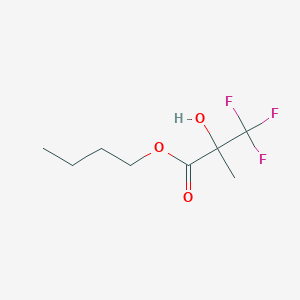
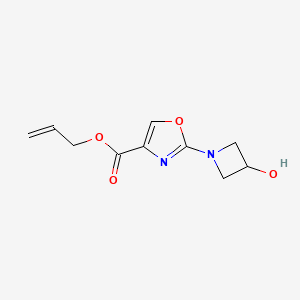
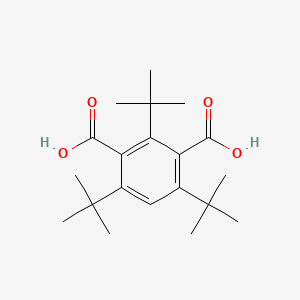
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)
